molecular formula C20H23P B14205829 Ethynylbis(2,4,6-trimethylphenyl)phosphane CAS No. 832116-63-9

Ethynylbis(2,4,6-trimethylphenyl)phosphane

Cat. No.: B14205829
CAS No.: 832116-63-9
M. Wt: 294.4 g/mol
InChI Key: OBTANJLJHUSKAM-UHFFFAOYSA-N
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Description

Ethynylbis(2,4,6-trimethylphenyl)phosphane is a chemical compound with the molecular formula C20H23P. It is also known as dimesitylphosphinoacetylene. This compound is characterized by the presence of a phosphane group bonded to an ethynyl group and two 2,4,6-trimethylphenyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynylbis(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with dichlorophenylphosphine, followed by the addition of acetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethynylbis(2,4,6-trimethylphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The ethynyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in an inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethynyl derivatives.

Scientific Research Applications

Ethynylbis(2,4,6-trimethylphenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s unique structure allows it to form stable complexes with transition metals, which are used in various catalytic processes.

    Biology: The compound is used in the synthesis of biologically active molecules. Its ability to form stable complexes with metals makes it useful in the development of metal-based drugs.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethynylbis(2,4,6-trimethylphenyl)phosphane involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Ethynylbis(2,4,6-trimethylphenyl)phosphane can be compared with other similar compounds, such as:

    Bis(2,4,6-trimethylphenyl)phosphine oxide: This compound has a similar structure but lacks the ethynyl group. It is used in similar applications but has different reactivity and properties.

    Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has three 2,4,6-trimethoxyphenyl groups instead of two 2,4,6-trimethylphenyl groups. It is used as a strong Lewis base in various catalytic reactions.

The uniqueness of this compound lies in its ability to form stable metal complexes and its versatile reactivity, making it valuable in a wide range of scientific and industrial applications.

Properties

CAS No.

832116-63-9

Molecular Formula

C20H23P

Molecular Weight

294.4 g/mol

IUPAC Name

ethynyl-bis(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C20H23P/c1-8-21(19-15(4)9-13(2)10-16(19)5)20-17(6)11-14(3)12-18(20)7/h1,9-12H,2-7H3

InChI Key

OBTANJLJHUSKAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C#C)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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